7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their significant biological activities and are often found in various natural products and therapeutic agents . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity . One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance yield, selectivity, and atom economy .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes several types of chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles and electrophiles under various conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Transition metals such as palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and antineuroinflammatory properties.
Industry: The compound is used in the development of chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. It is known to function as an antineuroinflammatory agent by modulating specific signaling pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with neurotransmitter systems is of particular interest .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the amino and methyl groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous compound known for its neuroprotective activity.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness: 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility . Its ability to serve as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-amino-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4,11H2,1H3 |
InChI Key |
FEDYBGPRDKSOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.